Acetic acid, cyanodiazo-, ethyl ester
Overview
Description
“Acetic acid, cyanodiazo-, ethyl ester” is a type of ester. Esters are organic compounds that react with water to produce alcohols and organic or inorganic acids . They are derived from carboxylic acids and are common in nature .
Synthesis Analysis
Esters, including “Acetic acid, cyanodiazo-, ethyl ester”, can be synthesized through a process known as esterification . This involves the reaction of a carboxylic acid with an alcohol, heated in the presence of a mineral acid catalyst, to form an ester and water . The reaction is reversible and does not go to completion . The ester is distilled off as soon as it is formed to reduce the chances of the reverse reaction happening .Chemical Reactions Analysis
Esters, including “Acetic acid, cyanodiazo-, ethyl ester”, can undergo various chemical reactions. One such reaction is hydrolysis, where the ester is replaced by another group . This reaction is catalyzed by either an acid or a base . Another reaction is reduction, where an ester can be reduced to an aldehyde or a primary alcohol using reagents like lithium aluminum hydride .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “Acetic acid, cyanodiazo-, ethyl ester” is not available, it’s important to note that acetic acid, a related compound, can be hazardous if not used safely. It is highly corrosive to the skin and eyes and can be damaging to the internal organs if ingested or inhaled .
Future Directions
Esters, including “Acetic acid, cyanodiazo-, ethyl ester”, have many uses in nature and industry, contributing to the flavors and aromas in many fruits and flowers . They are also used in the synthesis of other organic compounds . Future research may focus on developing new synthesis methods, exploring new applications, and improving the safety and efficiency of ester use .
properties
IUPAC Name |
ethyl 2-cyano-2-diazoacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c1-2-10-5(9)4(3-6)8-7/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXBOKDQFUVPFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40798055 | |
Record name | 2-Cyano-2-diazonio-1-ethoxyethen-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40798055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65950-84-7 | |
Record name | 2-Cyano-2-diazonio-1-ethoxyethen-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40798055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.